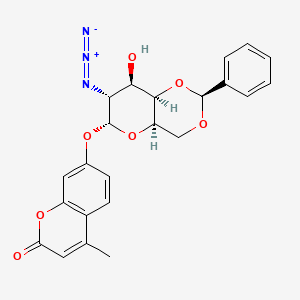
2-Azido-2-désoxy-4,6-O-phénylméthylène-α-D-galactopyranoside de 4-méthylombelliféryl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylumbelliferyl 2-azido-2-deoxy-4,6-O-phenylmethylene-alpha-D-galactopyranoside: is a fluorogenic substrate that reacts with beta D-galactosidase to produce light . This compound is widely used in biochemical research, particularly in the fields of diagnostics and enzyme activity assays .
Applications De Recherche Scientifique
Chemistry: The compound is used as a fluorogenic substrate in enzyme assays to study the activity of beta D-galactosidase. It is also used in synthetic organic chemistry for the development of new glycosylation reactions .
Biology: In biological research, it is used to study glycosidase activity in various organisms. It is also employed in the development of diagnostic assays for detecting enzyme deficiencies .
Medicine: The compound is used in medical research to develop diagnostic tools for diseases related to enzyme deficiencies, such as lysosomal storage disorders .
Industry: In the industrial sector, it is used in the production of diagnostic kits and reagents for biochemical assays .
Mécanisme D'action
Target of Action
The primary target of 4-Methylumbelliferyl 2-Azido-2-deoxy-4,6-O-phenylmethylene-|A-D-galactopyranoside is the enzyme beta D galactosidase . This enzyme plays a crucial role in the hydrolysis of beta-D-galactosides into monosaccharides during metabolism .
Mode of Action
4-Methylumbelliferyl 2-Azido-2-deoxy-4,6-O-phenylmethylene-|A-D-galactopyranoside acts as a fluorogenic substrate for beta D galactosidase . When the enzyme interacts with this compound, it catalyzes a reaction that results in the production of light .
Biochemical Pathways
The compound is involved in the glycosidase activity pathway . It serves as a substrate for enzymatic reactions, facilitating the assessment and quantification of glycosidase activity . This is particularly important in the context of lysosomal storage disorders and metabolic anomalies .
Result of Action
The interaction of 4-Methylumbelliferyl 2-Azido-2-deoxy-4,6-O-phenylmethylene-|A-D-galactopyranoside with beta D galactosidase results in the production of light . This light production can be used as a measure of the activity of the enzyme, providing a useful tool for diagnostics and research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylumbelliferyl 2-azido-2-deoxy-4,6-O-phenylmethylene-alpha-D-galactopyranoside involves multiple steps. The starting material is typically 4-methylumbelliferone, which undergoes glycosylation with a protected galactose derivative. The azido group is introduced via substitution reactions, and the phenylmethylene group is added to protect the hydroxyl groups during the synthesis .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as using high-purity reagents and solvents .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the azido group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the azido group can yield amine derivatives.
Substitution: The azido group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines or thiols are used under mild conditions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
4-Methylumbelliferyl beta-D-galactopyranoside: Another fluorogenic substrate for beta D-galactosidase but lacks the azido and phenylmethylene groups.
4-Methylumbelliferyl 2-acetamido-2-deoxy-beta-D-galactopyranoside: Similar structure but with an acetamido group instead of an azido group.
4-Methylumbelliferyl 2-trifluoroacetyl-3,4,6-O-triacetyl-2-deoxy-beta-D-glucopyranoside: A related compound used in glycosidase assays but with different protective groups.
Uniqueness: The presence of the azido group in 4-Methylumbelliferyl 2-azido-2-deoxy-4,6-O-phenylmethylene-alpha-D-galactopyranoside makes it particularly useful for click chemistry applications. The phenylmethylene group provides additional stability and protection during synthetic procedures .
Propriétés
IUPAC Name |
7-[[(2S,4aR,6R,7R,8R,8aR)-7-azido-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-4-methylchromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O7/c1-12-9-18(27)31-16-10-14(7-8-15(12)16)30-23-19(25-26-24)20(28)21-17(32-23)11-29-22(33-21)13-5-3-2-4-6-13/h2-10,17,19-23,28H,11H2,1H3/t17-,19-,20-,21+,22+,23+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYWUUBHOPGUEKN-IYGHGDFISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C4C(O3)COC(O4)C5=CC=CC=C5)O)N=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@@H]3[C@@H]([C@H]([C@@H]4[C@H](O3)CO[C@@H](O4)C5=CC=CC=C5)O)N=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10858110 |
Source


|
| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 2-azido-4,6-O-benzylidene-2-deoxy-alpha-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10858110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1147438-59-2 |
Source


|
| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 2-azido-4,6-O-benzylidene-2-deoxy-alpha-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10858110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

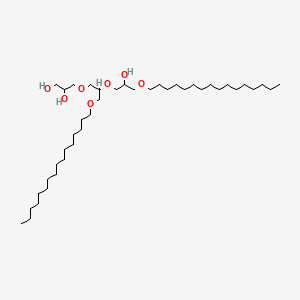
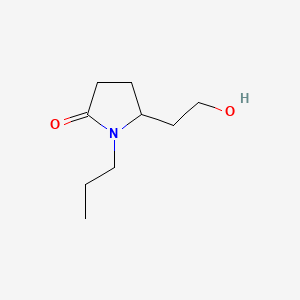
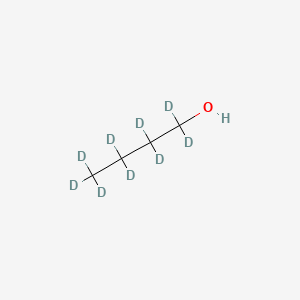
![(1S,2S,3S,5S)-5-Azido-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]cyclopentanol](/img/structure/B584102.png)
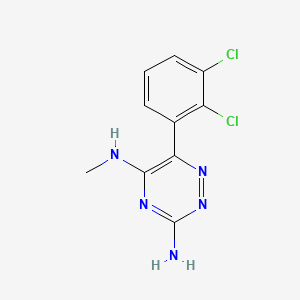
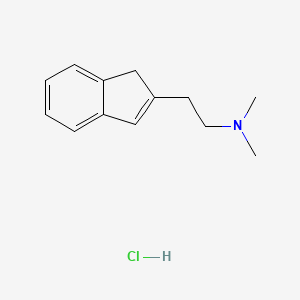
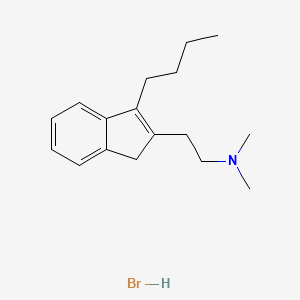
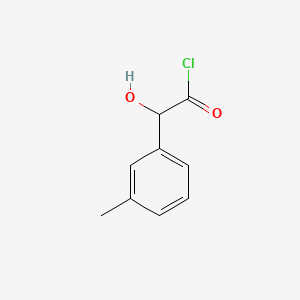
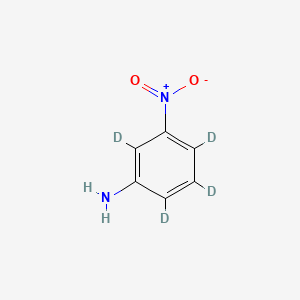
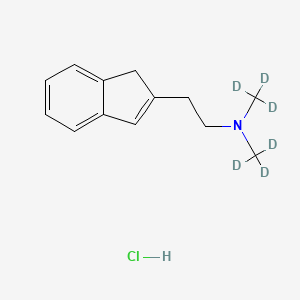
![7-Hydroxy-4,5,6,7-tetrahydro-imidazo[4,5,1-jk][1]benzazepin-2(1H)-one](/img/structure/B584115.png)
